2-Phenylethanol

Description

On the basis of the available data, the Expert Panel concludes that Phenethyl Alcohol is safe in cosmetic products in the present practices of use at concentrations of up to 1%.

An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.

This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

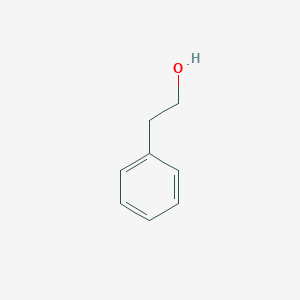

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026342 | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, VISCOUS LIQUID | |

CAS No. |

60-12-8, 1321-27-3 | |

| Record name | 2-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9LGA7468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27 °C, -25.8 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Biosynthesis of 2-Phenylethanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a volatile organic compound renowned for its characteristic rose-like fragrance. In the plant kingdom, it plays a crucial role in attracting pollinators and defending against herbivores. Beyond its ecological significance, 2-PE is a valuable molecule in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound in plants, offering a resource for researchers and professionals in drug development and related scientific fields. The guide details the enzymatic steps, alternative routes, and quantitative data, alongside methodologies for key experiments.

Core Biosynthetic Pathway: From Shikimate to this compound

The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The primary precursor for 2-PE is L-phenylalanine. From L-phenylalanine, the main pathway proceeds through two key enzymatic steps.

1. The Shikimate Pathway and Phenylalanine Synthesis: The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate.[1][2] Chorismate is a critical branch-point metabolite that serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The synthesis of L-phenylalanine from chorismate primarily proceeds via the arogenate route in plants.

2. Conversion of L-Phenylalanine to Phenylacetaldehyde: The first committed step in the primary 2-PE biosynthetic pathway is the conversion of L-phenylalanine to phenylacetaldehyde. This reaction is catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] In some plant species, this conversion can also be carried out by an Aromatic Amino Acid Decarboxylase (AADC) .[4][5] These enzymes catalyze a decarboxylation and oxidative deamination of L-phenylalanine.

3. Reduction of Phenylacetaldehyde to this compound: The final step is the reduction of phenylacetaldehyde to this compound, a reaction catalyzed by Phenylacetaldehyde Reductase (PAR) .[3] This enzyme utilizes NADPH as a cofactor to facilitate the reduction.

Core biosynthetic pathway of this compound in plants.

Alternative Biosynthetic Routes

Plants exhibit metabolic plasticity, and several alternative pathways for this compound biosynthesis have been identified, often coexisting with the core pathway. These alternative routes provide plants with the ability to modulate 2-PE production in response to developmental or environmental cues.

1. The Ehrlich Pathway: This pathway, well-characterized in yeast, is also present in some plants. It involves the transamination of L-phenylalanine to phenylpyruvate, catalyzed by an Aromatic Amino Acid Aminotransferase (AAAT) . Phenylpyruvate is then decarboxylated to phenylacetaldehyde by Phenylpyruvate Decarboxylase (PPDC) . The final reduction to this compound is catalyzed by PAR.[6]

2. The Phenylethylamine Pathway: In this route, L-phenylalanine is first decarboxylated to phenylethylamine by a specific Aromatic Amino Acid Decarboxylase (AADC) . Phenylethylamine is subsequently converted to phenylacetaldehyde by a Monoamine Oxidase (MAO) or a similar amine oxidase.[4][6] Phenylacetaldehyde is then reduced to this compound by PAR.

3. The Phenylacetaldoxime Pathway: This pathway involves the conversion of L-phenylalanine to phenylacetaldoxime, a reaction catalyzed by a cytochrome P450 enzyme of the CYP79 family . The subsequent steps to convert phenylacetaldoxime to phenylacetaldehyde are not yet fully elucidated but are hypothesized to involve a transoximase (TOX).

Alternative biosynthetic pathways for this compound in plants.

Quantitative Data on Key Enzymes and Metabolites

The efficiency of the this compound biosynthetic pathway is determined by the kinetic properties of its enzymes and the concentrations of its intermediates. The following tables summarize available quantitative data from various plant species.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Plant Species | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference(s) |

| Phenylacetaldehyde Synthase (PAAS) | Petunia hybrida | L-Phenylalanine | 1.2 | - | - | [4][7] |

| Aromatic Amino Acid Decarboxylase (LeAADC1A) | Solanum lycopersicum | Tyrosine | 0.92 | 815 | 0.7 | [8] |

| Aromatic Amino Acid Decarboxylase (LeAADC1A) | Solanum lycopersicum | L-Phenylalanine | >10 | - | - | [8] |

| Aromatic Amino Acid Aminotransferase | Phaseolus vulgaris | L-Phenylalanine | 1.1 | - | - | [9] |

| Aromatic Amino Acid Aminotransferase | Phaseolus vulgaris | Phenylpyruvate | 0.28 | - | - | [9] |

Note: Data for all enzymes across all relevant species are not exhaustively available in the literature. This table represents a compilation of reported values.

Table 2: Metabolite Concentrations in the this compound Biosynthetic Pathway

| Metabolite | Plant Species | Tissue | Concentration | Reference(s) |

| This compound | Rosa x hybrida cv. H190 | Petals | ~0.5 µg/g fresh weight | [1] |

| This compound | Rosa x wichurana | Petals | ~28.9 µg/g fresh weight | [1] |

| Phenylacetaldehyde | Petunia hybrida | Petals | Variable, rhythmic emission | [6] |

| Phenylethyl alcohol glycosides | Petunia x hybrida | Petals | Increase with flower development | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Protocol 1: Aromatic Amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from methodologies used for plant AADCs.[3][8]

Objective: To determine the enzymatic activity of AADC by measuring the product formed from an aromatic amino acid substrate.

Materials:

-

Recombinant or purified AADC enzyme

-

Substrate solution (e.g., 5 mM L-phenylalanine or L-tyrosine in buffer)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Pyridoxal-5'-phosphate (PLP) solution (1 mM)

-

Stop solution (e.g., 0.8 M formic acid)

-

HPLC or LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PLP, and the enzyme solution in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature (e.g., 25-37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction for a specific time period (e.g., 5-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the product (e.g., phenylethylamine) using HPLC or LC-MS/MS.

-

Quantify the product by comparing its peak area to a standard curve of the authentic compound.

-

Calculate the enzyme activity in units such as nmol of product formed per minute per mg of protein.

Workflow for Aromatic Amino Acid Decarboxylase (AADC) activity assay.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is a generalized procedure based on methods reported for the analysis of plant volatiles.[1][10]

Objective: To identify and quantify this compound and its related volatile compounds in plant tissues.

Materials:

-

Plant tissue (e.g., flower petals)

-

Liquid nitrogen

-

Extraction solvent (e.g., dichloromethane or hexane)

-

Internal standard (e.g., naphthalene or a deuterated analog of 2-PE)

-

Anhydrous sodium sulfate

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5 or HP-5MS)

Procedure:

-

Sample Preparation:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

-

Weigh a precise amount of the powdered tissue into a glass vial.

-

Add a known amount of the internal standard.

-

Add the extraction solvent and vortex thoroughly.

-

Incubate the mixture, then centrifuge to pellet the plant debris.

-

Transfer the supernatant to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Carefully transfer the dried extract to a GC vial.

-

-

GC-MS Analysis:

-

Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless or split mode.

-

Oven Temperature Program: A typical program might be: hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify this compound and other compounds by comparing their retention times and mass spectra with those of authentic standards and with libraries such as NIST.

-

Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve constructed with authentic standards.

-

Workflow for GC-MS analysis of this compound.

Protocol 3: Heterologous Expression and Purification of a 2-PE Pathway Enzyme in E. coli

This protocol provides a general framework for the expression and purification of a His-tagged recombinant protein, which can be adapted for enzymes like PAAS or PAR.[5][7]

Objective: To produce and purify a recombinant enzyme from the this compound pathway for biochemical characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest with a His-tag (e.g., pET vector)

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE materials for protein analysis

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for several hours at a suitable temperature (e.g., 18-37°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Lyse the cells by sonication.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA column with lysis buffer (without lysozyme and DNase).

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis and Storage:

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Dialyze the purified protein into a suitable storage buffer and store at -80°C.

-

Workflow for heterologous expression and purification of a 2-PE pathway enzyme.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process involving a core pathway and several alternative routes, highlighting the metabolic adaptability of plants. Understanding these pathways at a molecular and quantitative level is essential for applications in metabolic engineering to enhance the production of this valuable compound. The experimental protocols provided in this guide offer a foundation for researchers to investigate the enzymes and metabolites of the 2-PE pathway, paving the way for future discoveries and applications in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant phenylacetaldehyde synthase is a bifunctional homotetrameric enzyme that catalyzes phenylalanine decarboxylation and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound in roses as the dominant floral scent compound from L-phenylalanine by two key enzymes, a PLP-dependent decarboxylase and a phenylacetaldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Cloning Rosa hybrid phenylacetaldehyde synthase for the production of this compound in a whole cell Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. Elucidation of the biochemical pathway of this compound from shikimic acid using isolated protoplasts of rose flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shikimate Pathway: A Core Contributor to 2-Phenylethanol Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the cosmetic, food, and pharmaceutical industries. While chemical synthesis from petroleum-derived feedstocks has traditionally dominated its production, there is a growing demand for "natural" 2-PE, driving research into biotechnological production methods. Microbial fermentation, leveraging the inherent metabolic pathways of various microorganisms, presents a promising and sustainable alternative. At the heart of de novo 2-PE biosynthesis lies the shikimate pathway, a central metabolic route for the production of aromatic amino acids and their derivatives.[1][2] This technical guide provides a comprehensive overview of the shikimate pathway's contribution to 2-PE synthesis, focusing on metabolic engineering strategies, quantitative production data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, a crucial precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4] In the context of 2-PE production, the pathway is engineered to channel the metabolic flux towards phenylalanine, which is then converted to 2-PE via the Ehrlich pathway.[5][6] This typically involves the overexpression of key enzymes and the removal of regulatory bottlenecks to maximize the yield of the desired product.

Metabolic Engineering Strategies and Quantitative Production Data

Significant research efforts have been directed towards enhancing 2-PE production by engineering the shikimate pathway in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces marxianus, and cyanobacteria. These strategies primarily focus on alleviating feedback inhibition of key enzymes and increasing the expression of pathway genes to pull the metabolic flux towards 2-PE.

A common target for genetic modification is the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway. In many microorganisms, this enzyme is subject to feedback inhibition by aromatic amino acids.[1] The use of feedback-resistant (fbr) variants of DAHP synthase, such as AroGfbr from E. coli, has been shown to significantly increase the carbon flow into the pathway.[1]

Another critical control point is the branch point at chorismate. To direct the flux towards phenylalanine, the bifunctional enzyme chorismate mutase/prephenate dehydratase (encoded by pheA in E. coli) is often overexpressed, frequently in a feedback-resistant form (pheAfbr).[1] Furthermore, enhancing the expression of shikimate kinase (aroK) has been demonstrated to overcome potential bottlenecks in the pathway.[1]

The subsequent conversion of phenylpyruvate, an intermediate derived from the shikimate pathway, to 2-PE is accomplished through the enzymes of the Ehrlich pathway. This typically involves a decarboxylase (such as KivD) and an alcohol dehydrogenase (such as AdhA).[1]

The following tables summarize the quantitative data from various studies that have employed these metabolic engineering strategies to enhance 2-PE production.

| Host Organism | Key Genetic Modifications | 2-PE Titer (mg/L) | 2-PE Yield (mg/gDW or g/g glucose) | Reference |

| Synechococcus elongatus PCC 7942 (p120) | Overexpression of aroGfbr, pheAfbr, kivD, adhA | 119.5 | Not Reported | [1] |

| Synechococcus elongatus PCC 7942 (2PE_aroK) | Co-expression of aroGfbr, pheAfbr and overexpression of native aroK | 285 | 300 mg/gDW | [1][2] |

| Kluyveromyces marxianus | Refactored Shikimate pathway (KmARO4K221L, KmARO7G141S, KmPHA2) | 684 ± 73 | Not Reported | [7][8] |

| Kluyveromyces marxianus | Refactored Shikimate and Ehrlich pathways (overexpression of KmARO10, disruption of KmEAT1) | 766 ± 6 | Not Reported | [7][8] |

| Kluyveromyces marxianus (Fed-batch) | Best performing strain from above | 1943 ± 63 | Not Reported | [7] |

| Escherichia coli | Engineered Ehrlich pathway and enhanced shikimate pathway | 2810 | 0.14 g/g glucose | [9] |

| Enterobacter sp. CGMCC 5087 (modified) | Modification of the Shikimate pathway | 330 | Not Reported | [6] |

| E. coli (modified) | New metabolic pathway from Proteus mirabilis | 3210 | Not Reported | [6] |

| E. coli (modified with S. cerevisiae genes) | Introduction of a modified phenylpyruvate decarboxylase gene | 2500 | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the shikimate pathway and this compound synthesis.

DAHP Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase by quantifying the amount of DAHP produced. The product is oxidized with periodate, and the resulting β-formylpyruvate is reacted with thiobarbituric acid to form a colored adduct that can be measured spectrophotometrically.

Materials:

-

Phosphoenolpyruvate (PEP)

-

Erythrose-4-phosphate (E4P)

-

1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP) buffer (100 mM, pH 7.5)

-

Enzyme extract or purified DAHP synthase

-

Periodic acid solution (0.2 M in 0.125 M H₂SO₄)

-

Sodium arsenite solution (0.5 M in 0.5 M Na₂SO₄)

-

Thiobarbituric acid solution (0.04 M, pH 7.0)

Procedure:

-

Prepare the reaction mixture in a final volume of 50 µL containing 3 mM PEP and the enzyme sample in 100 mM BTP buffer (pH 7.5).

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding E4P to a final concentration of 6 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µL of the periodic acid solution.

-

Incubate at room temperature for 20 minutes.

-

Add 200 µL of the sodium arsenite solution to quench the excess periodate.

-

Add 1 mL of the thiobarbituric acid solution and heat at 100°C for 15 minutes.

-

Cool the samples to room temperature and measure the absorbance at 549 nm.

-

A standard curve using known concentrations of DAHP should be prepared to quantify the enzyme activity. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of DAHP per minute under the assay conditions.[7]

Shikimate Kinase Activity Assay (Spectrophotometric)

This assay determines the activity of shikimate kinase by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

Shikimic acid

-

ATP

-

MgCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

Enzyme extract or purified shikimate kinase

Procedure:

-

Prepare a reaction mixture containing the buffer, MgCl₂, shikimic acid, ATP, PEP, and NADH.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

-

Initiate the reaction by adding the enzyme sample containing shikimate kinase.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the shikimate kinase activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) can be used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative analysis of 2-PE in fermentation broths or other liquid samples.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[11] Isocratic or gradient elution can be used. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and other solid debris.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

For samples with high concentrations of 2-PE, dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.

-

For complex matrices, a liquid-liquid extraction step may be employed. For example, ethyl acetate can be used to extract 2-PE from the aqueous phase.[12]

Quantification:

-

Prepare a series of standard solutions of 2-PE of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples and determine the peak area for 2-PE.

-

Calculate the concentration of 2-PE in the samples using the calibration curve.

LC-MS/MS Analysis of Shikimate Pathway Intermediates

This advanced method allows for the sensitive and specific quantification of multiple intermediates within the shikimate pathway.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.

-

Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used depending on the polarity of the analytes.

-

Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate.

-

Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each shikimate pathway intermediate need to be determined and optimized.

Sample Preparation:

-

Quench the metabolism of the microbial cells rapidly, for example, by using cold methanol.

-

Extract the intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

-

Centrifuge to remove cell debris.

-

The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biochemical pathways and experimental procedures involved in 2-PE synthesis.

Caption: Engineered shikimate and Ehrlich pathways for this compound synthesis.

Caption: General experimental workflow for engineered 2-PE production and analysis.

Conclusion

The shikimate pathway is a cornerstone of metabolic engineering efforts for the de novo biosynthesis of this compound. By understanding the key enzymatic steps, regulatory mechanisms, and the interplay with downstream pathways like the Ehrlich pathway, researchers can devise effective strategies to enhance 2-PE production in various microbial hosts. The quantitative data presented herein demonstrates the significant improvements in 2-PE titers and yields that have been achieved through targeted genetic modifications. The detailed experimental protocols provide a practical guide for researchers to implement and validate their own engineering strategies. The continued exploration of the shikimate pathway's potential, coupled with advances in synthetic biology and fermentation technology, will undoubtedly pave the way for more efficient and sustainable biotechnological production of this valuable aromatic compound.

References

- 1. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dcvmn.org [dcvmn.org]

- 3. sciepub.com [sciepub.com]

- 4. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 11. academicjournals.org [academicjournals.org]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of 2-phenylethanol

An In-depth Technical Guide to 2-Phenylethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the core (PEA), a primary aromatic alcohol with significant applications across the pharmaceutical, cosmetic, and flavor industries. The document details its structural characteristics, physicochemical parameters, and key chemical reactions. Furthermore, it outlines the principal synthetic methodologies, both chemical and biotechnological, and presents relevant experimental considerations. Safety, handling, and toxicological data are also summarized. This guide is intended for researchers, chemists, and professionals in drug development and formulation science who utilize or investigate this compound.

General Information and Identifiers

This compound, also known as phenethyl alcohol or benzyl carbinol, is an organic compound that is found widely in nature in the essential oils of various plants, including roses, carnations, hyacinths, and geraniums.[1][2] It is a colorless liquid renowned for its pleasant, floral rose-like odor.[1][3] Structurally, it consists of a phenethyl group (C₆H₅CH₂CH₂) attached to a hydroxyl (-OH) group.[1][3] Due to its desirable scent and antimicrobial properties, it is a common ingredient in perfumes, cosmetics, soaps, and food flavorings.[4][5]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Phenethyl alcohol, Benzyl carbinol, Benzeneethanol[1][4][6] |

| CAS Number | 60-12-8[1][4] |

| Chemical Formula | C₈H₁₀O[1][3] |

| Molecular Weight | 122.16 g/mol [4] |

| EINECS Number | 200-456-2[7] |

| SMILES | c1ccc(cc1)CCO[1] |

| InChI Key | WRMNZCZEMHIOCP-UHFFFAOYSA-N[1] |

Physical Properties

This compound is a clear, colorless, and slightly viscous liquid at room temperature.[3] It possesses a characteristic mild, sweet odor of roses and an initially bitter, burning taste that becomes sweet, reminiscent of peach.[2]

| Property | Value | Conditions |

| Appearance | Clear, colorless liquid[2][3] | Standard |

| Melting Point | -27 °C (-17 °F; 246 K)[1][3] | |

| Boiling Point | 219-221 °C[1][3] | at 750 mmHg |

| 104 °C | at 14 mmHg | |

| 97.4 °C | at 10 mmHg | |

| Density | 1.020 g/mL[3] | at 20 °C |

| 1.017 g/cm³ | at 25 °C[1] | |

| Solubility | ||

| In Water | Slightly soluble (2 mL / 100 mL; 20 g/L)[1][3] | 20 °C |

| In Organic Solvents | Miscible with ethanol, ether, chloroform, glycerol, propylene glycol[3][7] | |

| Vapor Pressure | 1 mmHg | at 58 °C |

| Vapor Density | 4.21 (vs. air) | |

| Refractive Index | 1.5317[3][7] | at 20 °C (n20/D) |

| Flash Point | 102 °C (215.6 °F)[7] | Closed cup |

| log P (Octanol/Water) | 1.36[1] |

Chemical Properties and Reactivity

This compound is a stable compound but is sensitive to light and air.[7] It is incompatible with strong oxidizing agents and strong acids.[3][7] As a primary alcohol, it can undergo typical alcohol reactions, such as oxidation. Catalytic dehydrogenation can yield phenylacetaldehyde, while stronger oxidation (e.g., with chromic acid) produces phenylacetic acid.[3] It is stable in basic conditions, which makes it a suitable preservative in soaps.[1]

| Property | Value |

| pKa | 15.17 ± 0.10 (Predicted)[7][8] |

| Stability | Stable under normal conditions.[3][7] |

| Incompatibilities | Strong acids, strong oxidizing agents.[3][7] |

| Combustibility | Combustible liquid.[3][7] |

| Explosive Limit | 1.4 - 11.9% (V)[7] |

Key Reactions of this compound

The hydroxyl group of this compound can be oxidized to form an aldehyde and subsequently a carboxylic acid. This is a fundamental reaction pathway for aromatic alcohols.

References

- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 60-12-8 [m.chemicalbook.com]

The Multifaceted Biological Activities of 2-Phenylethanol and Its Derivatives: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

2-Phenylethanol (2-PE), a naturally occurring aromatic alcohol with a characteristic rose-like odor, and its synthetic and natural derivatives have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, anti-inflammatory, and anticancer properties of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action, including key signaling pathways.

Introduction

This compound is a well-established compound in the fragrance and food industries. Beyond its organoleptic properties, a growing body of research has unveiled its potential as a bioactive molecule. This has spurred investigations into a wide array of its derivatives, with modifications to the phenyl ring and the ethanol side chain, to enhance potency and selectivity for various therapeutic targets. This guide will systematically explore the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on their potential applications in medicine and biotechnology.

Antimicrobial and Antifungal Activity

This compound and its derivatives exhibit a broad spectrum of activity against various bacteria and fungi. Their primary mechanism of action is believed to involve the disruption of cell membrane integrity.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC | Reference |

| This compound | Escherichia coli | ~15 mM | [1] |

| This compound | Candida albicans | 800-3,200 µg/mL | [2] |

| This compound | Candida africana | 800-3,200 µg/mL | [2] |

| Phenylacetic acid | Escherichia coli | ~20 mM | [1] |

| Phenylacetic acid | Ralstonia solanacearum | 25 µg/mL | [3] |

| Phenylacetic acid | Escherichia coli | 150 µg/mL | [3] |

| Phenyllactic acid | Escherichia coli | ~45 mM | [1] |

| Methyl phenylacetate | Escherichia coli | ~6.3 mM | [1] |

| Tyrosol | Escherichia coli | ~30 mM | [1] |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative 6c | Candida albicans | 1.7 ± 1.4 µg/mL | [4] |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative 6c | non-albicans Candida species | 1.9 ± 2.0 µg/mL | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Stock solution of the test compound (this compound or its derivative) in a suitable solvent (e.g., DMSO)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Microplate reader

Procedure:

-

Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of the Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism in broth, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well (except the sterility control).

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5][6][7][8]

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and enzymes like cyclooxygenase (COX).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the half-maximal inhibitory concentration (IC50) against specific enzymes or cellular responses.

| Compound Class | Assay | IC50 | Reference |

| Phenylethanoids | Nitric Oxide Production Inhibition (LPS-stimulated J774.1 cells) | 6.3-62.3% inhibition at 100-200 µM | [9] |

| Thiophene derivatives | COX-2 Inhibition | 5.45 µM (for compound 5b) | [10] |

| Thiophene derivatives | 5-LOX Inhibition | 4.33 µM (for compound 5b) | [10] |

| Alkaloids | COX-2 Inhibition | 13.46 ± 1.91 μM (for demethyleneberberine) | [11] |

| Alkaloids | 5-LOX Inhibition | 2.93 ± 0.81 μM (for demethyleneberberine) | [11] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common method to screen for COX-2 inhibitors.

Materials:

-

Recombinant human COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., 2.0 M HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or LC-MS/MS for PGE2 quantification

Procedure:

-

Enzyme Preparation: In a microcentrifuge tube, combine the reaction buffer, heme, and the COX-2 enzyme solution.

-

Inhibitor Incubation: Add the test compound at various concentrations to the enzyme mixture. Include a vehicle control (solvent only). Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture. Incubate at 37°C for a short, specific time (e.g., 2 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a specific ELISA kit or by LC-MS/MS.

-

Calculation of IC50: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[12][13]

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. While direct inhibition of NF-κB by this compound is not extensively documented, many polyphenolic compounds, which share structural similarities, are known to modulate this pathway.[14][15]

Anticancer Activity

A number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |

| Benzo[a]phenazine derivatives | HeLa (cervical cancer) | 1-10 µM | [16] |

| Benzo[a]phenazine derivatives | A549 (lung cancer) | 1-10 µM | [16] |

| Benzo[a]phenazine derivatives | MCF-7 (breast cancer) | 1-10 µM | [16] |

| Benzo[a]phenazine derivatives | HL-60 (leukemia) | 1-10 µM | [16] |

| Keto-sugar derivative (Compound 2) | A594 (lung cancer) | 0.24-0.56 µM | [17] |

| Keto-sugar derivative (Compound 2) | CNE2 (nasopharyngeal carcinoma) | 0.24-0.56 µM | [17] |

| Keto-sugar derivative (Compound 2) | HepG2 (liver cancer) | 0.24-0.56 µM | [17] |

| Keto-sugar derivative (Compound 2) | MCF-7 (breast cancer) | 0.24-0.56 µM | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[18][19][20]

Signaling Pathway: HIF-1α in Cancer

Phenylethanol glycosides, a class of derivatives, have been shown to enhance the effects of chemotherapy by targeting the HIF-1α (hypoxia-inducible factor 1-alpha) signaling pathway in the hypoxic tumor microenvironment.[21]

Biosynthesis of this compound: The Ehrlich Pathway

In microorganisms such as Saccharomyces cerevisiae, this compound is primarily synthesized from L-phenylalanine via the Ehrlich pathway.[22][23]

Conclusion

This compound and its derivatives represent a versatile class of compounds with a wide range of biological activities. Their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by a growing body of quantitative data, highlight their potential for the development of new therapeutic agents and biotechnological applications. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising field. Future studies should focus on elucidating the structure-activity relationships of novel derivatives, exploring their in vivo efficacy and safety profiles, and further unraveling the molecular mechanisms underlying their diverse biological effects.

References

- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. goldbio.com [goldbio.com]

- 7. protocols.io [protocols.io]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide by phenylethanoids in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 18. researchhub.com [researchhub.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Phenylethanol glycosides from Herba Cistanche improve the hypoxic tumor microenvironment and enhance the effects of oxaliplatin via the HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

Degradation of 2-Phenylethanol in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a naturally occurring aromatic alcohol with a characteristic rose-like fragrance. It is widely used in the fragrance, food, and cosmetic industries. Due to its widespread use and potential release into the environment, understanding its fate and degradation pathways is of significant importance. This technical guide provides an in-depth overview of the biotic and abiotic degradation of this compound in the environment, compiling key research findings, quantitative data, experimental protocols, and visual representations of the degradation pathways.

Microbial Degradation of this compound

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of this compound in various environmental compartments. The primary mechanism of microbial degradation involves enzymatic transformations that convert this compound into less complex and readily metabolizable compounds.

Bacterial Degradation

Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including this compound.

1.1.1. Degradation Pathway in Pseudomonas putida

In Pseudomonas putida, the degradation of this compound proceeds through its oxidation to phenylacetic acid, which then enters the central metabolism via the phenylacetyl-CoA catabolon.[1] The initial oxidation steps involve a two-component signal-transducing system and quinoprotein alcohol dehydrogenases.[1]

The key steps are:

-

Oxidation to Phenylacetaldehyde: this compound is oxidized to phenylacetaldehyde. This reaction is catalyzed by a quinoprotein alcohol dehydrogenase.[1]

-

Oxidation to Phenylacetic Acid: Phenylacetaldehyde is further oxidized to phenylacetic acid by an aldehyde dehydrogenase.[1]

-

Activation to Phenylacetyl-CoA: Phenylacetic acid is then activated to phenylacetyl-CoA, which is a central intermediate that is further metabolized.

Fungal Degradation